2-[[[1-(Cyclohexylmethyl)piperidin-3-yl]amino]methyl]-4-methoxyphenol
Overview
Description
2-[[[1-(Cyclohexylmethyl)piperidin-3-yl]amino]methyl]-4-methoxyphenol is a complex organic compound that features a piperidine ring, a cyclohexylmethyl group, and a methoxyphenol moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[[1-(Cyclohexylmethyl)piperidin-3-yl]amino]methyl]-4-methoxyphenol typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the hydrogenation of pyridine over a molybdenum disulfide catalyst to form piperidine . The cyclohexylmethyl group can be introduced via alkylation reactions, while the methoxyphenol moiety is often synthesized through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation and alkylation processes, utilizing robust catalysts and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-[[[1-(Cyclohexylmethyl)piperidin-3-yl]amino]methyl]-4-methoxyphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon, converting ketones or aldehydes back to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2-[[[1-(Cyclohexylmethyl)piperidin-3-yl]amino]methyl]-4-methoxyphenol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-[[[1-(Cyclohexylmethyl)piperidin-3-yl]amino]methyl]-4-methoxyphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine ring and methoxyphenol moiety are crucial for its binding affinity and activity. The compound may modulate various signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler analog that lacks the cyclohexylmethyl and methoxyphenol groups but shares the piperidine ring structure.
Piperazine: Another heterocyclic compound with a similar structure but containing two nitrogen atoms in the ring.
Phenol Derivatives: Compounds like 4-methoxyphenol, which share the phenolic structure but lack the piperidine and cyclohexylmethyl groups.
Uniqueness
2-[[[1-(Cyclohexylmethyl)piperidin-3-yl]amino]methyl]-4-methoxyphenol is unique due to its combination of a piperidine ring, cyclohexylmethyl group, and methoxyphenol moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[[[1-(cyclohexylmethyl)piperidin-3-yl]amino]methyl]-4-methoxyphenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O2/c1-24-19-9-10-20(23)17(12-19)13-21-18-8-5-11-22(15-18)14-16-6-3-2-4-7-16/h9-10,12,16,18,21,23H,2-8,11,13-15H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZSQEVMLRKLPFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)CNC2CCCN(C2)CC3CCCCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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